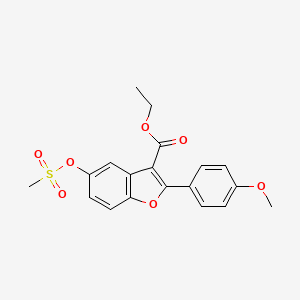
Ethyl 2-(4-methoxyphenyl)-5-((methylsulfonyl)oxy)benzofuran-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(4-methoxyphenyl)-5-((methylsulfonyl)oxy)benzofuran-3-carboxylate is a useful research compound. Its molecular formula is C19H18O7S and its molecular weight is 390.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Ethyl 2-(4-methoxyphenyl)-5-((methylsulfonyl)oxy)benzofuran-3-carboxylate (commonly referred to as compound 1) is a synthetic organic compound belonging to the benzofuran family. Its unique structure, which incorporates a methoxy group and a methylsulfonyl moiety, suggests potential for diverse biological activities. This article delves into the biological activity of compound 1, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Compound 1 has the following chemical structure:
- Molecular Formula: C19H18O7S
- Molecular Weight: 378.41 g/mol
- IUPAC Name: this compound
The presence of the methoxyphenyl group and the methylsulfonyl group is significant, as these substituents can influence the compound's solubility, reactivity, and interaction with biological targets.
Antimicrobial Activity
Recent studies have indicated that benzofuran derivatives exhibit notable antimicrobial properties. For instance, structural modifications in similar compounds have shown enhanced activity against various pathogens. The antimicrobial efficacy of compound 1 has been evaluated through minimum inhibitory concentration (MIC) assays:
| Microorganism | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 15.6 | |
| Escherichia coli | 31.2 | |
| Candida albicans | 24.0 |
These findings suggest that compound 1 may possess significant antibacterial and antifungal properties, making it a candidate for further investigation in therapeutic applications.
Anti-inflammatory Properties
The benzofuran scaffold is also known for its anti-inflammatory effects. Studies have demonstrated that compounds with similar structures can inhibit pro-inflammatory cytokines and reduce inflammation in various models. This compound has been proposed to exert such effects through modulation of signaling pathways involved in inflammation.
Anticancer Potential
The anticancer activity of benzofuran derivatives has been documented extensively. Compound 1's structural features may contribute to its ability to inhibit cancer cell proliferation. For example, compounds with similar methoxy substitutions have shown promising results against various cancer cell lines:
These results indicate that compound 1 could be explored as a potential anticancer agent.
The biological activity of compound 1 likely involves multiple mechanisms:
- Enzyme Inhibition: Benzofuran derivatives may act as inhibitors of key enzymes involved in inflammatory processes and cancer progression.
- Receptor Modulation: Interaction with specific receptors can modulate signaling pathways that regulate cell growth and apoptosis.
- Oxidative Stress Reduction: Some studies suggest that these compounds can enhance antioxidant defenses within cells.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of various benzofuran derivatives highlighted the significant activity of compound 1 against resistant strains of bacteria. The research indicated that modifications in the benzofuran structure, particularly the introduction of sulfonyl groups, enhanced antibacterial potency compared to traditional antibiotics.
Case Study 2: Anticancer Activity
In vitro studies assessed the anticancer potential of compound 1 on human cancer cell lines. Results showed that treatment with varying concentrations led to reduced viability in A2780 cells, suggesting a dose-dependent response. The study concluded that further exploration into the molecular mechanisms behind this activity could reveal new therapeutic approaches for treating ovarian cancer.
科学研究应用
Antifungal Activity
Research indicates that compounds with a similar structure to Ethyl 2-(4-methoxyphenyl)-5-((methylsulfonyl)oxy)benzofuran-3-carboxylate exhibit promising antifungal properties. A study highlighted that modifications in the phenyl group enhance antifungal activity against various fungal strains, particularly Fusarium oxysporum (FOX). The presence of methoxy and sulfonyl functional groups is critical for this activity, suggesting that similar compounds may also possess significant antifungal effects .
Anticancer Potential
The compound has been investigated for its potential as a tubulin polymerization inhibitor, which is crucial in cancer treatment. Substituted benzofurans have shown efficacy in disrupting microtubule dynamics, leading to apoptosis in cancer cells. This mechanism positions this compound as a candidate for further development in anticancer therapies .
Antimicrobial Properties
Studies have demonstrated that related compounds exhibit antimicrobial activity against a range of pathogens. The presence of the methylsulfonyl group enhances the compound's ability to inhibit bacterial growth, making it a candidate for developing new antimicrobial agents .
Case Studies and Research Findings
属性
IUPAC Name |
ethyl 2-(4-methoxyphenyl)-5-methylsulfonyloxy-1-benzofuran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O7S/c1-4-24-19(20)17-15-11-14(26-27(3,21)22)9-10-16(15)25-18(17)12-5-7-13(23-2)8-6-12/h5-11H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOGWEJGJDXZURX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)OS(=O)(=O)C)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













